molecular formula C13H19NO4 B120977 (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate CAS No. 117977-19-2

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate

Cat. No. B120977
M. Wt: 253.29 g/mol
InChI Key: MCHZMEXSIPGEDJ-UHFFFAOYSA-N
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Patent
US05840910

Procedure details

500 mg of sodium hydroxide and 15 cc of ethanol were added to the 2-acetoxymethyl-4-(3-methoxypropoxy)-3-methylpyridine prepared above. The obtained mixture was stirred at 50° C. for one hour. After the completion of the reaction, the reaction mixture was distilled to remove the ethanol, followed by the addition of water. The obtained mixture was extracted with chloroform. The obtained chloroform layer was concentrated to obtain 450 mg of 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine as a brown oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([O:6][CH2:7][C:8]1[C:13]([CH3:14])=[C:12]([O:15][CH2:16][CH2:17][CH2:18][O:19][CH3:20])[CH:11]=[CH:10][N:9]=1)(=O)C>C(O)C>[OH:6][CH2:7][C:8]1[C:13]([CH3:14])=[C:12]([O:15][CH2:16][CH2:17][CH2:18][O:19][CH3:20])[CH:11]=[CH:10][N:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC1=NC=CC(=C1C)OCCCOC
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The obtained mixture was stirred at 50° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared above
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the reaction mixture was distilled
CUSTOM
Type
CUSTOM
Details
to remove the ethanol
ADDITION
Type
ADDITION
Details
followed by the addition of water
EXTRACTION
Type
EXTRACTION
Details
The obtained mixture was extracted with chloroform
CONCENTRATION
Type
CONCENTRATION
Details
The obtained chloroform layer was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC1=NC=CC(=C1C)OCCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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